molecular formula C22H18O2 B3058102 Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis- CAS No. 877775-85-4

Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-

Cat. No.: B3058102
CAS No.: 877775-85-4
M. Wt: 314.4 g/mol
InChI Key: GGZYEXRGHNWTTO-UHFFFAOYSA-N
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Description

Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- is an organic compound with the molecular formula C22H18O2 . This compound is characterized by the presence of two benzaldehyde groups connected by a 1,3-phenylenebis(methylene) linker. It is a derivative of benzaldehyde, which is widely known for its almond-like aroma and is commonly used in the flavor and fragrance industry.

Preparation Methods

The synthesis of Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- typically involves the reaction of benzaldehyde with a suitable bis(methylene) linker under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzaldehyde reacts with a phenylenebis(methylene) compound in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- involves its interaction with various molecular targets and pathways. The aldehyde groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- can be compared with other similar compounds, such as:

    Benzaldehyde: A simpler compound with a single aldehyde group, commonly used in the flavor and fragrance industry.

    Vanillin: A compound with a similar aromatic structure, known for its use as a flavoring agent and its potential therapeutic properties.

    4,4’-[1,4-phenylenebis(methylene)]bis(3-methoxybenzaldehyde):

The uniqueness of Benzaldehyde, 4,4’-[1,3-phenylenebis(methylene)]bis- lies in its specific bis(methylene) linker, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

4-[[3-[(4-formylphenyl)methyl]phenyl]methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c23-15-19-8-4-17(5-9-19)12-21-2-1-3-22(14-21)13-18-6-10-20(16-24)11-7-18/h1-11,14-16H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZYEXRGHNWTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CC2=CC=C(C=C2)C=O)CC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469416
Record name Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877775-85-4
Record name Benzaldehyde, 4,4'-[1,3-phenylenebis(methylene)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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